molecular formula C23H24FN3O B2839691 3-(3-fluoro-4-methylphenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one CAS No. 2194904-24-8

3-(3-fluoro-4-methylphenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one

Cat. No.: B2839691
CAS No.: 2194904-24-8
M. Wt: 377.463
InChI Key: KIAAUAJKGOKQMD-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one (CAS# 2194904-24-8) is an organic compound with the molecular formula C₂₃H₂₄FN₃O and a molecular weight of 377.5 g/mol . This proprietary chemical features a complex structure that incorporates both tetrahydroisoquinoline and pyrazole moieties, making it a valuable intermediate for sophisticated organic synthesis and medicinal chemistry research . The compound's structural motifs are commonly investigated for their potential to interact with various biological targets. Its computed physicochemical properties, including a topological polar surface area (TPSA) of 38.1 Ų and an XLogP3 of 3.4, suggest characteristics that are favorable for drug discovery endeavors . Researchers can utilize this compound as a key building block in the discovery and development of novel therapeutic agents, particularly for high-value targets where its specific heterocyclic architecture may confer unique binding properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-16-7-8-17(11-22(16)24)9-10-23(28)27-14-18-5-3-4-6-20(18)21(15-27)19-12-25-26(2)13-19/h3-8,11-13,21H,9-10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAAUAJKGOKQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of fluorinated heterocyclic molecules with tetrahydroisoquinoline or pyrazole cores. Below is a comparative analysis with structurally related compounds from patent literature and experimental studies:

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences
3-(3-fluoro-4-methylphenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one (Target) 3-fluoro-4-methylphenyl, 1-methylpyrazole, tetrahydroisoquinoline, propan-1-one ~409 (estimated) Not reported Flexible propan-1-one linker; balanced lipophilicity from fluorine and methyl groups.
5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (Example 84, ) Pyrazolo-pyrimidine, chromen-4-one, dual fluorophenyl, isopropoxy 600.2 193–196 Rigid chromenone core; higher molecular weight due to pyrazolo-pyrimidine and isopropoxy groups.
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76, ) Pyrazolo-pyrimidine, thiazole, chromen-4-one, amino 531.3 252–255 Amino-substituted pyrazolo-pyrimidine; thiazole enhances π-stacking potential.
5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (Example 85, ) Morpholino, pyrazolo-pyrimidine, chromen-4-one 586.3 Not reported Morpholino group introduces polarity; potential for improved solubility.

Key Findings from Comparative Studies

Structural Flexibility vs. Rigidity: The target compound’s propan-1-one linker provides conformational flexibility, which may enhance binding to flexible protein pockets. In contrast, chromenone-containing analogues (e.g., Example 84 ) exhibit rigidity, favoring interactions with well-defined binding sites.

Substituent Effects on Physicochemical Properties: Fluorine atoms in the target compound and its analogues improve metabolic stability and modulate logP values.

NMR Spectral Comparisons :

  • NMR studies of analogous compounds (e.g., rapamycin derivatives ) reveal that substituents in regions analogous to the target’s pyrazole and fluorophenyl groups cause distinct chemical shifts in protons near electronegative atoms (e.g., δ 7.2–7.8 ppm for aromatic protons). This suggests that the target compound’s fluorine and methyl groups would similarly perturb local electronic environments, affecting binding interactions .

Thermal Stability: The target compound’s lack of a high-melting chromenone or pyrazolo-pyrimidine core (cf. Examples 76 and 84 ) may result in a lower melting point, implying differences in crystallinity and formulation requirements.

Computational Predictions: Using tools like Multiwfn , electron localization function (ELF) analysis predicts that the tetrahydroisoquinoline core in the target compound exhibits electron-rich regions suitable for cation-π interactions, a feature less pronounced in pyrazolo-pyrimidine analogues.

Notes

  • Data Limitations : Direct experimental data (e.g., melting points, binding affinities) for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogues and computational modeling.
  • Lumping Strategy Relevance: As per , compounds with similar fluorinated and heterocyclic motifs (e.g., pyrazole, tetrahydroisoquinoline) may undergo analogous metabolic pathways, justifying their grouping for property prediction.
  • Synthetic Challenges : The target compound’s synthesis likely requires palladium-catalyzed cross-coupling for pyrazole incorporation, analogous to methods in Examples 76 and 84 .

Q & A

Q. What synthetic strategies and analytical techniques are recommended for preparing and confirming the purity of this compound?

The synthesis typically involves multi-step reactions, including condensation of the tetrahydroisoquinoline core with the pyrazole moiety and subsequent functionalization. Key steps may require temperature-controlled environments (e.g., reflux in anhydrous solvents like DMF or THF) and catalysts (e.g., palladium for cross-coupling reactions). Purity is confirmed via Nuclear Magnetic Resonance (NMR) for structural elucidation and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment. For example, 1H^1H- and 13C^{13}C-NMR can verify substituent positions, while HPLC (≥95% purity) ensures batch consistency .

Q. How can researchers determine the crystallographic structure of this compound, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by refinement using SHELXL for small-molecule structures. Key parameters include bond lengths, angles, and displacement factors. SHELXL’s robust algorithms handle twinning and high-resolution data, while Olex2 or Mercury visualize the final structure .

Advanced Research Questions

Q. How can computational methods like wavefunction analysis elucidate the electronic properties of this compound?

Multiwfn , a multifunctional wavefunction analyzer, calculates electrostatic potential (ESP), electron localization function (ELF), and Fukui indices to predict reactivity. For example:

  • ESP maps identify nucleophilic/electrophilic sites (e.g., fluorine atoms as electron-withdrawing groups).
  • Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects (e.g., stabilization from the pyrazole ring’s lone pairs).
    These tools require optimized geometries (via DFT at B3LYP/6-311+G(d,p)) and .wfn files from Gaussian .

Q. How should researchers address contradictions in pharmacological activity data across different assays?

Contradictions may arise from assay conditions (e.g., pH, solvent) or target selectivity. Mitigation strategies include:

  • Dose-response curves to confirm potency (IC50_{50}/EC50_{50}).
  • Kinetic solubility assays (e.g., PBS vs. DMSO) to rule out aggregation artifacts.
  • Off-target profiling (e.g., kinase panels) to assess specificity. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) is critical .

Q. What experimental design principles optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Use Design of Experiments (DoE) to vary substituents systematically. For example:

  • Central composite design to explore steric (e.g., methyl vs. trifluoromethyl) and electronic (e.g., fluoro vs. methoxy) effects.
  • Response Surface Methodology (RSM) models yield as a function of temperature, solvent polarity, and catalyst loading.
    Statistical tools like JMP or Minitab analyze interactions between variables .

Methodological Considerations Table

Research Aspect Tools/Methods Key Parameters References
Synthesis Optimization DoE, RSMTemperature, solvent, catalyst efficiency
Structural Analysis SHELXL, MultiwfnBond lengths, ESP, ELF
Pharmacological Profiling Kinase panels, SPRIC50_{50}, kon_{on}/koff_{off} rates

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